molecular formula C22H35NO7 B1665377 氨甲喋呤 CAS No. 22661-76-3

氨甲喋呤

货号 B1665377
CAS 编号: 22661-76-3
分子量: 425.5 g/mol
InChI 键: YOKPRDAUBGOISU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Amoproxan is a coronary dilator agent . It was once used as a coronary artery dilator and anti-arrhythmic, but it appears to have been withdrawn from production .


Molecular Structure Analysis

Amoproxan has the molecular formula C22H35NO7 . Its exact mass is 425.24 and its molecular weight is 425.52 . The elemental composition of Amoproxan is Carbon © 62.10%, Hydrogen (H) 8.29%, Nitrogen (N) 3.29%, and Oxygen (O) 26.32% .

科学研究应用

  1. 在癌症治疗和细胞机制中的作用:

    • 氨甲喋呤,也被称为甲氨喋呤,因其在癌症治疗中的作用而被广泛研究。它是一种抗代谢物和抗叶酸药物,具有抗炎特性。它用于治疗牛皮癣和类风湿性关节炎等自身免疫性疾病,以及乳腺癌、淋巴瘤和肺癌等各种类型的癌症 (Tousson 等人,2014)
    • 其作用机制主要涉及抑制二氢叶酸还原酶,这是一种对 DNA 合成和细胞复制至关重要的酶。这一作用对于阻止快速分裂的癌细胞中的 DNA 合成至关重要 (Bertino,1963)
  2. 对细胞凋亡途径的影响:

    • 研究表明,氨甲喋呤可以通过激活外在死亡受体通路中的 caspase 8 并影响线粒体,诱导人癌细胞凋亡。这表明它在促进程序性细胞死亡中的作用,程序性细胞死亡是控制癌细胞增殖的关键机制 (Zhou 等人,2006)
  3. 对抗菌药物耐药性和传染病的影响:

    • 虽然与氨甲喋呤没有直接关系,但对类似化合物的研究表明,科学的抗菌管理策略对于优化此类药物的使用至关重要。这突出了氨甲喋呤类药物的使用更广泛的背景,特别是在管理耐药性和优化治疗方案方面 (Yang 等人,2019)
  4. 超越二氢叶酸还原酶抑制:

    • 最近的研究表明,除了抑制二氢叶酸还原酶外,氨甲喋呤还可能影响其他独立于叶酸代谢的细胞内通路。这拓宽了对其药理学和治疗机制的理解,可能为治疗策略开辟新的途径 (Šrámek 等人,2017)

属性

IUPAC Name

[1-(3-methylbutoxy)-3-morpholin-4-ylpropan-2-yl] 3,4,5-trimethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H35NO7/c1-16(2)6-9-29-15-18(14-23-7-10-28-11-8-23)30-22(24)17-12-19(25-3)21(27-5)20(13-17)26-4/h12-13,16,18H,6-11,14-15H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOKPRDAUBGOISU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOCC(CN1CCOCC1)OC(=O)C2=CC(=C(C(=C2)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H35NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6048838
Record name Amoproxan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6048838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

425.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Amoproxan

CAS RN

22661-76-3
Record name Amoproxan [INN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022661763
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Amoproxan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6048838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AMOPROXAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27RL57FCYM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Amoproxan
Reactant of Route 2
Reactant of Route 2
Amoproxan
Reactant of Route 3
Reactant of Route 3
Amoproxan
Reactant of Route 4
Amoproxan
Reactant of Route 5
Reactant of Route 5
Amoproxan
Reactant of Route 6
Reactant of Route 6
Amoproxan

Citations

For This Compound
55
Citations
C Roulet, B Duperray, H Pacheco, P Duchene-Marullaz - Therapie, 1973 - europepmc.org
[Study of the action of a coronary dilator agent: (isoamyloxy-3 (trimethoxy-3,4,5 benzoyloxy)-propyl)-4 tetrahydro-oxazine-1,4 hydrochloride (amoproxan) on the metabolism of adenylic …
Number of citations: 2 europepmc.org
JP Noble, J Hewitt - Bulletin de la Societe Francaise de …, 1970 - europepmc.org
[Cutaneous and mucosal complications after absorbing amoproxan. 5 cases] - Abstract - Europe PMC … [Cutaneous and mucosal complications after absorbing amoproxan. 5 cases] …
Number of citations: 2 europepmc.org
R Degos, J Civatte, S Belaïch, L Schnitzler… - Bulletin de la Societe …, 1970 - europepmc.org
[Dermatitis of uncovered parts in 6 patients taking amoproxan (Mederel)] - Abstract - Europe PMC … [Dermatitis of uncovered parts in 6 patients taking amoproxan (Mederel)] … [Cutaneous …
Number of citations: 2 europepmc.org
A Sawicka-Pierko, I Obuchowska… - Klinika Oczna/Acta …, 2014 - termedia.pl
Nutritional optic neuropathy (aka deficiency optic neuropathy) is a dysfunction of the optic nerve resulting from improper dietary content of certain nutrients essential for normal …
Number of citations: 10 www.termedia.pl
EV Hess - Toxicology, 2002 - Elsevier
Many important clues have been provided by the relationship of certain medications to lupus and other autoimmune syndromes. These are temporary conditions that resolve when the …
Number of citations: 137 www.sciencedirect.com
C Chang, ME Gershwin - Journal of autoimmunity, 2010 - Elsevier
Drug-induced autoimmunity is an idiosyncratic, non-IgE immune related drug reaction. Interestingly, although many drugs have been reported to induce autoantibodies, only a few have …
Number of citations: 180 www.sciencedirect.com
D Sunitha, K Hemalatha… - Asian Journal of …, 2016 - indianjournals.com
Drugs are made to save lives and not cause deaths. Every drug has some side effect if the dose of the drug is correct, then it can be avoided. Some drugs side/adverse effects can be …
Number of citations: 2 www.indianjournals.com
H Tateno, Y Kamiguchi, M Shimada… - Mutation Research …, 1995 - Elsevier
Many inhibitors of tubulin polymerization have a trimethoxybenzene ring in their molecules. Such trimethoxybenzoic compounds and their analogues may therefore have a potency to …
Number of citations: 9 www.sciencedirect.com
AB Mongey, EV Hess - Systemic Lupus Erythematosus, 2011 - Elsevier
Publisher Summary Autoimmunity can follow exposure to drugs or other agents. There are increasing numbers of reports and case series of patients who develop autoantibodies and …
Number of citations: 5 www.sciencedirect.com
EV Hess - Environmental Health Perspectives, 1999 - ehp.niehs.nih.gov
A large number of drugs and an increasing number of environmental agents reportedly result in the appearance of a number of autoantibodies and in many instances in the appearance …
Number of citations: 20 ehp.niehs.nih.gov

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。